Product packaging for Butyl sulfamate(Cat. No.:CAS No. 81851-30-1)

Butyl sulfamate

Cat. No.: B13586208
CAS No.: 81851-30-1
M. Wt: 153.20 g/mol
InChI Key: BZTLBVUBTRSJCL-UHFFFAOYSA-N
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Description

Contextualization of Alkyl Sulfamates as Versatile Functional Groups

Alkyl sulfamates, and the broader sulfamate (B1201201) class, are recognized as highly versatile functional groups in contemporary organic synthesis. nih.gov Initially considered mere curiosities, their synthetic potential has been increasingly unlocked, revealing a rich spectrum of reactivity. Their versatility stems from several key characteristics.

First, the sulfamate group can function as a robust directing group for C–H functionalization reactions. nih.govnih.gov This allows for the selective activation and modification of otherwise unreactive C(sp³)–H bonds at positions guided by the sulfamate's location within a molecule. nih.gov This directed reactivity provides a predictable and powerful method for introducing new functional groups with high precision. nih.gov

Second, sulfamates serve as effective tethers in intramolecular reactions. nih.gov By temporarily linking different parts of a molecule, they facilitate complex cyclizations, such as aza-Wacker and aza-Michael reactions, to form valuable heterocyclic structures. nih.govnih.gov The sulfamate tether can be conveniently attached and later cleaved or further functionalized, making it a strategic tool for managing step counts in a synthetic sequence. nih.gov

Furthermore, aryl sulfamates have been established as competent electrophiles in transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings. nih.govnih.gov While aryl halides have traditionally dominated this area, aryl sulfamates offer an alternative derived from readily available phenols, expanding the toolkit for constructing carbon-carbon bonds. nih.gov The stability of the sulfamate group under various reaction conditions, combined with its ability to be activated for coupling, underscores its utility. acs.org They can also serve as masked versions of alcohols, protecting the hydroxyl group while enabling other transformations. nih.gov

Historical Perspective on the Development of Sulfamate Reactivity

The appreciation of sulfamate reactivity has evolved significantly over time. For many years, the sulfamate functional group, much like the related carbamate (B1207046), was not widely employed in mainstream organic synthesis. nih.gov While known, its synthetic utility was largely underexplored. The landscape began to change with the systematic exploration of directed metalation groups (DMGs). In 2005, the Snieckus group reported on the N,N-dialkyl aryl O-sulfamate as a new and effective DMG, capable of directing ortho-lithiation, akin to the well-established carbamate group. acs.orgcanada.ca This was a pivotal development, as it demonstrated that sulfamates could be used to strategically functionalize aromatic rings.

Following this, the utility of sulfamates expanded into the realm of cross-coupling reactions. Seminal reports in 2009 by the Garg and Snieckus groups demonstrated that aryl sulfamates could participate as electrophiles in nickel-catalyzed Suzuki-Miyaura reactions. chemrxiv.orgacs.org This was significant because it provided a method to use phenol (B47542) derivatives in one of the most important C-C bond-forming reactions in organic chemistry. nih.gov Initially, nickel catalysts were considered superior for activating the strong C–O bond of sulfamates, but subsequent research led to the development of highly active palladium-based systems that could also facilitate these couplings, sometimes under milder conditions. nih.govresearchgate.net

More recently, the focus has broadened to include the unique reactivity of the sulfamate group itself in intramolecular reactions. Research into C–H amination and aziridination, often using rhodium or other transition metal catalysts, has shown that the sulfamate nitrogen can be a source for forming new C–N bonds within the same molecule. google.com This has led to powerful methods for synthesizing chiral amines and heterocyclic scaffolds. chemrxiv.org The discovery of naturally occurring compounds containing the sulfamate moiety has also fueled interest in its synthesis and reactivity. canada.caresearchgate.net

Significance of Butyl Sulfamate within Modern Organic Synthesis

While much of the cross-coupling literature focuses on aryl sulfamates, alkyl sulfamates, including this compound derivatives, have found significant application in other areas of modern synthesis, particularly in C–H functionalization and tethered reactions. The butyl group, often in the form of a tert-butyl or a substituted cyclohexyl ring, serves as a representative non-aromatic scaffold to explore and demonstrate the power of sulfamate-directed reactivity.

A key application is in intramolecular C–H amination, where the sulfamate group directs the formation of a C–N bond at a specific alkyl position. For instance, research has demonstrated the manganese-catalyzed C–H amination of (±)-cis-4-(tert-butyl)cyclohexyl sulfamate. This reaction showcases the ability of the sulfamate to direct functionalization even in the presence of multiple C–H bonds, leading to the formation of a cyclic sulfamidate product.

Table 1: Manganese-Catalyzed C–H Amination of a Butyl-Containing Sulfamate Derivative google.com
SubstrateCatalystOxidantYield (%)
(±)-cis-4-(tert-butyl)cyclohexyl sulfamate[Mn(tBuPc)]ClPhI(OAc)₂75

This type of transformation is highly valuable as it converts a simple alkyl group into a functionalized nitrogen-containing ring, which is a common motif in pharmaceuticals and natural products. google.com The tert-butyl group in this substrate serves to lock the conformation of the cyclohexane (B81311) ring, providing a clear stereochemical outcome for the reaction.

Furthermore, the general class of alkyl sulfamates is instrumental in tethered reactions. For example, recent developments have shown their use in intramolecular aza-Michael cyclizations. nih.govacs.org In these processes, a sulfamate attached to a molecule containing a Michael acceptor acts as an internal nucleophile, leading to the diastereoselective formation of cyclic products. nih.gov The synthesis of the (-)-negamycin tert-butyl ester, an important antibiotic derivative, utilized a key sulfamate-tethered aza-Michael cyclization step, highlighting the strategic importance of this functional group in complex molecule synthesis. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NO3S B13586208 Butyl sulfamate CAS No. 81851-30-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81851-30-1

Molecular Formula

C4H11NO3S

Molecular Weight

153.20 g/mol

IUPAC Name

butyl sulfamate

InChI

InChI=1S/C4H11NO3S/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7)

InChI Key

BZTLBVUBTRSJCL-UHFFFAOYSA-N

Canonical SMILES

CCCCOS(=O)(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for Butyl Sulfamate and Its Analogues

Direct Esterification and Transamidation Routes

Direct formation of the sulfamate (B1201201) ester bond remains a cornerstone of synthetic approaches. These methods can be broadly categorized into the sulfamoylation of alcohols and phenols, and the coupling of sulfamic acid salts with activated reagents.

Sulfamoylation of Alcohols and Phenols with Activated Chlorosulfonamides

The reaction of an alcohol or phenol (B47542) with a sulfamoyl chloride derivative is a traditional and widely employed method for the synthesis of sulfamates. This approach involves the nucleophilic attack of the hydroxyl group on the sulfur atom of the sulfamoyl chloride, leading to the formation of the sulfamate ester and hydrochloric acid. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct and facilitate the reaction.

A variety of bases can be utilized, with common choices including triethylamine, pyridine, and 4-(dimethylamino)pyridine (DMAP). The choice of solvent is also crucial and is often a non-protic solvent such as dichloromethane, chloroform, or tetrahydrofuran (B95107). While effective, this method can be limited by the stability of the sulfamoyl chloride reagent and the potential for side reactions, particularly with sensitive substrates.

Recent advancements have focused on the use of electron-deficient aryl sulfamates as activated group transfer reagents, offering a milder and more selective alternative to traditional sulfamoyl chlorides. For example, N-methylimidazole can catalyze the sulfamoylation of alcohols using these activated aryl sulfamates under gentle conditions. researchgate.netnih.gov This method exhibits excellent selectivity for primary over secondary alcohols. researchgate.netnih.gov The required aryl sulfamate donors are stable, crystalline solids that can be prepared on a large scale. researchgate.netnih.gov

ReagentCatalyst/BaseKey Features
Sulfamoyl chlorideTriethylamine, Pyridine, DMAPTraditional method, broad applicability.
Electron-deficient aryl sulfamatesN-methylimidazoleMild conditions, high selectivity for 1° alcohols, stable reagents. researchgate.netnih.gov

Coupling Reactions from Sulfamic Acid Salts and Activated Reagents

An alternative strategy involves the activation of sulfamic acid or its salts, followed by reaction with an alcohol or phenol. This approach avoids the direct handling of potentially unstable sulfamoyl chlorides.

While not a direct "named" reaction for sulfamate synthesis from sulfamic acid salts, the principles of alcohol activation by di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) can be applied. In the presence of a nucleophilic catalyst such as DMAP, Boc-anhydride is known to react with alcohols to form a tert-butoxycarbonyl-activated intermediate. researchgate.net This activated alcohol is then susceptible to nucleophilic attack. In the context of sulfamate synthesis, a sulfamic acid salt could potentially act as the nucleophile, attacking the activated alcohol to form the desired sulfamate ester. This method offers the advantage of using a stable and readily available activating agent. wikipedia.org The byproducts of this reaction, tert-butanol (B103910) and carbon dioxide, are volatile and easily removed, simplifying product purification. researchgate.net

A robust and general method for the synthesis of sulfamate esters involves the activation of sulfamic acid salts with triphenylphosphine (B44618) ditriflate. nih.govacs.org This approach begins with the preparation of a sulfamic acid salt, typically from an amine and a sulfur trioxide complex. nih.gov The subsequent activation with triphenylphosphine ditriflate generates a highly reactive phosphonium (B103445) intermediate. nih.gov This intermediate is then trapped by a nucleophile, such as an alcohol or phenol, to afford the sulfamate ester in good to excellent yields. nih.govacs.org

This methodology is notable for its broad substrate scope, tolerating a variety of functional groups on both the sulfamic acid salt and the alcohol nucleophile. nih.gov It is effective for the synthesis of sulfamates from primary and secondary aliphatic alcohols, as well as phenols. nih.govacs.org An important feature of this method is its ability to generate enantioenriched sulfamate esters without erosion of stereochemical integrity. nih.gov

Activating AgentNucleophileKey Features
Di-tert-butyl dicarbonateSulfamic acid salt (proposed)Mild conditions, volatile byproducts. researchgate.net
Triphenylphosphine ditriflateAlcohols, PhenolsBroad substrate scope, high yields, stereochemically compatible. nih.govacs.org

Multicomponent and Cascade Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a powerful strategy for the rapid construction of complex molecules. nih.gov While specific MCRs for the direct synthesis of simple alkyl sulfamates like butyl sulfamate are not extensively reported, the principles can be applied to the synthesis of more complex sulfamate-containing structures. For instance, N-alkylated sulfamic acid derivatives have been successfully employed as organocatalysts in the Biginelli reaction, a well-known MCR for the synthesis of dihydropyrimidinones. scielo.brresearchgate.net This demonstrates the potential for incorporating sulfamate moieties into MCR-derived scaffolds.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. These processes are highly efficient as they allow for the formation of multiple chemical bonds in a single operation without the need for isolating intermediates. In the context of sulfamate chemistry, cascade reactions have been utilized to synthesize complex heterocyclic structures. For example, sulfamate esters tethered to allylic alcohols can undergo gold(I)-catalyzed intramolecular dehydrative amination to form cyclic sulfamidates. researchgate.net These cyclic structures can then serve as precursors for further transformations.

Asymmetric Synthesis Approaches to Chiral Sulfamate Structures

The development of asymmetric methods for the synthesis of chiral sulfamates is of great importance, particularly for applications in medicinal chemistry where enantiomeric purity is often critical. One notable approach involves the enantioselective cyclization of tethered sulfamates onto α,β-unsaturated esters, ketones, and thioesters. acs.orgnih.gov This reaction can be promoted by a chiral bifunctional guanidine (B92328) catalyst, affording products in excellent yields and with high enantiomeric ratios. acs.orgnih.gov This method provides a facile route to enantiopure β-amino acids and allows for the introduction of nitrogen-containing stereocenters in complex molecules. acs.orgnih.gov

Another strategy for accessing chiral sulfamate-related structures involves the enantioselective intramolecular C-H amidation of sulfamate esters catalyzed by chiral dirhodium(II) carboxylates. amanote.com This reaction allows for the stereoselective formation of cyclic sulfamidates, which are versatile intermediates that can be further elaborated into a range of chiral amines and other nitrogen-containing compounds. researchgate.net

Asymmetric StrategyCatalyst/ReagentOutcome
Aza-Michael CyclizationChiral bifunctional guanidineEnantiopure cyclic sulfamates. acs.orgnih.gov
Intramolecular C-H AmidationChiral dirhodium(II) carboxylatesEnantioselective formation of cyclic sulfamidates. amanote.com

Mechanistic Investigations of Butyl Sulfamate Reactivity

Reaction Pathway Elucidation in Carbon-Heteroatom Bond Formation

The sulfamate (B1201201) moiety can participate in carbon-heteroatom bond formation through diverse mechanisms, including transition metal-mediated oxidative addition and nucleophilic activation strategies.

The sulfamate group, particularly in aryl sulfamates, can serve as a leaving group in cross-coupling reactions, a process initiated by the oxidative addition of a low-valent transition metal catalyst into the aryl carbon-oxygen bond. researchgate.net Nickel-catalyzed Suzuki-Miyaura cross-coupling reactions of aryl sulfamates, for instance, utilize inexpensive and stable catalysts like NiCl₂(PCy₃)₂ to generate biaryl compounds in good to excellent yields. researchgate.net

Computational studies have provided insight into this key step. The oxidative addition is proposed to proceed through a five-centered transition state, which facilitates the exclusive cleavage of the aryl C–O bond over the S-O or S-N bonds. researchgate.net This selective activation circumvents the high bond strength of the C–O bond in phenol (B47542) derivatives, positioning sulfamates as effective electrophilic partners in cross-coupling. The mechanism of oxidative addition is highly dependent on the metal center and the substrate, potentially proceeding through various polar or radical intermediates. acs.org In some rhodium-catalyzed reactions, a pendant heteroatom like the one in a sulfamate can act as a directing group, facilitating C-H bond activation through a metallacyclic intermediate. nih.gov

While the sulfamate group is inherently a poor leaving group, it can be activated to facilitate nucleophilic substitution reactions. researchgate.net This activation is crucial for leveraging sulfamate-tethered substrates in synthetic transformations. One common strategy involves the derivatization of the sulfamate nitrogen. For example, appending a carbobenzyloxy (Cbz) group to the nitrogen of a cyclic sulfamate (an oxathiazinane) activates the heterocycle for ring-opening. nih.govacs.org This activation allows for subsequent displacement by various nucleophiles.

Vicinal aminoalcohols can be converted into cyclic sulfamidates, which undergo nucleophilic substitution by breaking the C–O(SO₂) bond to produce sulfamate salts. rsc.org These salts can then be hydrolyzed to yield substituted amines. rsc.org This process highlights the sulfamate's role as a latent amino group that can be unmasked after participating in a key bond-forming event. The reactivity of these cyclic intermediates is comparable to that of activated aziridines and azetidines. researchgate.net

Intramolecular Cyclization Pathways

The sulfamate group is an exceptionally effective tether for directing intramolecular reactions, enabling the construction of complex nitrogen-containing heterocycles with high levels of stereocontrol.

The aza-Wacker reaction, an oxidative cyclization of an amine onto an alkene, can be effectively directed by a sulfamate tether. These reactions typically involve heating a substrate with palladium(II) and copper(II) salts under an oxygen atmosphere. researchgate.net The process is hypothesized to proceed via an aza-Wacker mechanism, where the sulfamate nitrogen acts as an intramolecular nucleophile, attacking a palladium-activated pendant alkene. researchgate.net

These cyclizations are notable for their exquisite regioselectivity and diastereoselectivity, yielding alkenyl oxathiazinane products. researchgate.netresearchgate.net The resulting heterocyclic products are valuable synthetic intermediates, serving as surrogates for allylic amines that can be subjected to further transformations. researchgate.net This methodology has been successfully applied in the stereospecific synthesis of complex molecules like orthogonally protected D-galactosamines, starting from simple chiral precursors. researchgate.net

Reaction TypeCatalyst/ReagentsKey FeaturesProduct TypeCitations
Sulfamate-Tethered Aza-Wacker CyclizationPd(II)/Cu(II) salts, O₂High regioselectivity and diastereoselectivityAlkenyl Oxathiazinanes researchgate.netresearchgate.net

The nitrogen atom of a sulfamate is an excellent nucleophile and can be utilized in intramolecular aza-Michael additions. nih.govacs.org These reactions involve the 1,4-addition of the tethered sulfamate nitrogen to a pendant α,β-unsaturated system, such as an ester, thioester, or nitrile. nih.govacs.orgresearchgate.netchemrxiv.org The cyclization is typically promoted by catalytic amounts of a suitable base, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG), and proceeds with high efficiency and stereocontrol. nih.govacs.org

The reaction is operationally simple, often performed open to the air, and tolerates a wide variety of functional groups. acs.orgchemrxiv.org The diastereoselectivity is generally excellent, in many cases furnishing a single diastereomer. nih.govchemrxiv.org The inherent bond angles of the sulfamate tether strongly favor the formation of six-membered rings over seven-membered ones. nih.govchemrxiv.org This methodology has proven its utility in the total synthesis of complex natural products, such as the antibiotic (−)-negamycin. nih.govnih.gov

Michael AcceptorBase (catalytic)YieldDiastereomeric Ratio (dr)Citations
α,β-Unsaturated EsterTMGGood>20:1 nih.govacs.org
α,β-Unsaturated ThioesterTMGGoodExcellent nih.govresearchgate.net
α,β-Unsaturated NitrileTMGGoodExcellent nih.govresearchgate.net
α,β-Unsaturated Tertiary AmideTMGGoodExcellent nih.govresearchgate.net

Sulfamate esters are effective nitrogen sources for the intramolecular aziridination of alkenes, providing a direct route to strained bicyclic aziridines. researchgate.netnih.gov These reactions can be catalyzed by various transition metals or proceed under metal-free conditions. Rhodium(II) complexes, for instance, catalyze the reaction via a nitrene transfer mechanism to the double bond of the substrate. researchgate.netconicet.gov.ar Cobalt(II)-based metalloradical catalysis has also been employed to construct highly strained 2-sulfonyl-1,3-diazabicyclo[3.1.0]hexane structures from allylic sulfamoyl azides. nih.gov

A transition-metal-free approach utilizes tert-butyl hypoiodite (B1233010) to facilitate the aziridination. researchgate.net Regardless of the method, the resulting bicyclic fused aziridines are versatile synthetic intermediates. They readily undergo regioselective and stereospecific ring-opening with a wide range of nucleophiles in an Sₙ2-type process, giving access to polysubstituted cyclic sulfamates and functionalized amines. researchgate.net

Catalyst/ReagentProposed IntermediateKey FeatureProductCitations
Rhodium(II) complexesRh-nitreneStereospecific nitrene transferBicyclic Fused Aziridine researchgate.netconicet.gov.ar
Cobalt(II) porphyrinsCo(III)-aminyl radicalRadical cyclization cascadeDiazabicyclo[3.1.0]hexane nih.gov
tert-Butyl hypoioditeIodonium intermediateTransition-metal-freeBicyclic Fused Aziridine researchgate.net

Rearrangement Processes and Stability Studies in Complex Chemical Environments

The reactivity of butyl sulfamate and related sulfamate-containing compounds is significantly influenced by their surrounding chemical environment. Under specific conditions, these compounds can undergo notable rearrangement processes, and their stability can be challenged by thermal stress, catalytic systems, and the presence of other reactive species. Mechanistic investigations into these phenomena provide critical insights into the reaction pathways and the factors governing product formation.

Rearrangement of Sulfamates

The proposed mechanism involves the thermal release of sulfur trioxide from the N-sulfamate. mdpi.comnih.gov This is followed by an intermolecular electrophilic aromatic substitution (SEAr) reaction where the sulfur trioxide attacks the aniline (B41778) or phenol ring. mdpi.com In the case of anilines, this typically results in the para-sulfonated product, partly due to steric hindrance at the ortho positions, which can be influenced by the nature of the counterion present in the reaction mixture. mdpi.comnih.gov

Initial studies attempting the thermal rearrangement of anilino sulfamates in 1,4-dioxane (B91453) showed that the choice of counterion had a significant effect on the reaction's success. For instance, the tributylammonium (B8510715) salt of an N-phenylsulfamate yielded a trace amount of the para-rearranged product, while the corresponding sodium salt showed no rearrangement under the same conditions. nih.gov

A more effective one-pot method was developed using tributylsulfoammonium betaine (B1666868) (TBSAB) as a mild agent for both the initial N-sulfamation and the subsequent thermal C-sulfonation. chemrxiv.orgnih.gov This approach was explored with a range of substituted anilines to probe the scope of the rearrangement.

Table 1: Synthesis and Thermal Rearrangement of N(sp²)-Anilino Sulfamates

This table summarizes the synthesis of various N-sulfamated anilines using TBSAB and their subsequent thermal rearrangement outcomes. The data is compiled from studies investigating the sulfamation-sulfonation relay mechanism. chemrxiv.orgnih.gov

EntryAniline SubstrateN-Sulfamate ProductIsolated Yield (N-Sulfamation)Rearrangement Product (C-Sulfonate)Conversion (C-Sulfonation)
1AnilineN-Phenylsulfamate91%p-Anilinesulfonic acid3% (stepwise), up to 80% (one-pot)
22,6-DimethylanilineN-(2,6-Dimethylphenyl)sulfamate99%4-Amino-3,5-dimethylbenzenesulfonic acidHigh
32,6-DiethylanilineN-(2,6-Diethylphenyl)sulfamate95%4-Amino-3,5-diethylbenzenesulfonic acidHigh
42,6-DiisopropylanilineN-(2,6-Diisopropylphenyl)sulfamate70%4-Amino-3,5-diisopropylbenzenesulfonic acidHigh
52,6-Dichloroaniline-Recalcitrant--

Another documented rearrangement involves the intramolecular aza-Michael cyclization of sulfamates tethered to α,β-unsaturated esters, thioesters, amides, and nitriles. nih.gov These reactions, often promoted by a catalytic amount of base, proceed with high diastereoselectivity to form valuable heterocyclic structures. The sulfamate acts as a versatile tether that facilitates predictable regioselectivity during the cyclization event. nih.gov

Stability and Reactivity in Catalytic Systems

The stability and reaction pathway of sulfamate esters are profoundly affected by the presence of metal catalysts, particularly in C-H amination reactions. These reactions highlight a classic challenge in catalysis: the trade-off between reactivity and selectivity. nih.gov

For instance, in the intramolecular C(sp³)—H amination of sulfamate esters, different metal catalysts yield vastly different outcomes. Highly reactive noble metal catalysts, such as those based on rhodium, can functionalize robust aliphatic C-H bonds but lack chemoselectivity, often leading to competitive oxidation of other functionalities within the molecule. nih.gov In contrast, more chemoselective base metal catalysts, like those of iron, may selectively aminate weaker C-H bonds but show limited reactivity towards stronger aliphatic bonds. nih.gov

A manganese-based catalyst, manganese tert-butylphthalocyanine [Mn(tBuPc)], has been identified as an outlier that bridges this gap, demonstrating both high reactivity and high chemoselectivity. nih.gov It is capable of aminating strong primary aliphatic C-H bonds within sulfamate esters while tolerating readily oxidizable groups like alkynes. nih.gov Mechanistic studies suggest this catalyst operates via a pathway intermediate between a concerted C-H insertion and a stepwise radical abstraction/rebound mechanism. nih.gov

Table 2: Comparison of Catalysts in Intramolecular C(sp³)—H Amination of a Linear Sulfamate Ester

This table presents the yield of the aminated product from a challenging linear aliphatic sulfamate ester using different catalysts, demonstrating the unique capability of the manganese system. nih.gov

EntryCatalystProduct Yield
1[Fe(Pc)]12%
2[Fe(tBuPc)]29%
3[Mn(Pc)]58%
4[Mn(tBuPc)] 75%

Stability in Complex Environments

The inherent stability of the sulfamate group is a key factor in its application. For example, α-sulfamate acetamides have been developed as highly stable electrophilic warheads for covalent ligand-directed chemistry. acs.org Their stability in aqueous buffers is significantly higher than that of related chloroacetamides and sulfonate esters. This enhanced stability, combined with tunable reactivity, makes them suitable for applications requiring a delicate balance between potency and selectivity. acs.org

Table 3: Stability and Reactivity of Electrophilic Warheads

This table compares the stability and reactivity of an α-sulfamate acetamide (B32628) with other common electrophiles. acs.org

Compound TypeElectrophileBuffer Stability (% Hydrolysis after 48h)Reactivity with GSH (t₁/₂)
Sulfamate Acetamide Methyl Sulfamate Acetamide < 5% ~25 h
ChloroacetamideChloroacetamide12%Fast
Sulfonate EsterPhenyl Sulfonate Ester> 75% (estimated)Very Fast

The thermal decomposition of related butyl-containing sulfur compounds, such as di-tert-butyl sulfide, has been shown to proceed via pathways including concerted unimolecular decomposition to form isobutene and tert-butyl thiol. rsc.org While not directly a study of this compound, it provides insight into the potential thermal degradation pathways of butyl-sulfur linkages. The stability of compounds can also be influenced by factors such as pH and exposure to light and oxygen, which can lead to hydrolysis or oxidation. njchm.com

Transformative Applications of Butyl Sulfamate in Chemical Synthesis

Role as Synthetic Intermediates and Precursors

As a synthetic intermediate, butyl sulfamate (B1201201) provides a reactive and adaptable scaffold for the construction of a wide array of organic molecules. Its utility stems from the presence of the sulfamate moiety, which can be strategically employed to introduce nitrogen-containing functionalities.

The sulfamate group is a key functional group in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. nih.govacs.org N-alkyl sulfamates, such as N-butyl sulfamate, have been utilized in enantioselective cyclization reactions. researchgate.net For instance, in the aza-Michael cyclization of sulfamates onto α,β-unsaturated esters, N-butyl substituted substrates can be used to prepare complex nitrogenous heterocycles, although yields and enantiomeric ratios may vary depending on the steric bulk of the substituent. researchgate.net This demonstrates the role of the butyl group in modulating reactivity and selectivity. researchgate.net The product oxathiazinanes from such reactions are valuable chiral intermediates that can be transformed into an array of enantioenriched small molecules. google.com The sulfamate functional group is also found in a small number of natural products, highlighting its biological relevance and making its synthetic precursors, like butyl sulfamate, valuable research tools. frontiersin.orgnih.gov

Amino alcohols are important building blocks in organic synthesis, and their derivatization is often necessary to enhance their reactivity, improve analytical detection, or install protecting groups. researchgate.netresearchgate.net Derivatization typically involves targeting the primary amino group to form diastereomers that can be resolved using chromatographic techniques. researchgate.net While direct derivatization of amino alcohols with this compound is not extensively detailed in the provided literature, the principles of amine derivatization are well-established. nih.gov Reagents that react with the amine or hydroxyl functionalities allow for the introduction of new chemical handles. For example, organometallic reagents can be added to tert-butylsulfinimines to stereoselectively generate protected 1,2-amino alcohols. researchgate.net Given the reactivity of the sulfamate group, this compound represents a potential reagent for the derivatization of amino alcohols, enabling the introduction of a sulfamoyl group to modify the molecule's polarity, acidity, and biological activity.

This compound serves as a precursor for highly specialized molecules where the sulfamate group is a critical structural and functional element.

Monobactam Intermediates : The monobactam class of antibiotics is characterized by an N-sulfonated β-lactam ring. nih.gov This N-sulfonated feature is crucial for their biological activity and their resistance to certain bacterial enzymes like zinc metallo-β-lactamases. nih.gov The biosynthesis of the monobactam sulfazecin (B1681187) involves the N-sulfonation of a tripeptide intermediate before the β-lactam ring is formed. nih.gov This natural strategy underscores the importance of the sulfamate (N-SO3⁻) group. In synthetic chemistry, building blocks like this compound can provide the necessary sulfamoyl moiety for the construction of new monobactam antibiotics, allowing for diversification and the development of drugs active against resistant Gram-negative bacteria. wikipedia.org

Artificial Sweeteners : The sulfamate functional group is a key component in some artificial sweeteners. The most prominent example is cyclamate, the sodium or calcium salt of cyclohexylsulfamic acid, which is approximately 30 times sweeter than sucrose. The discovery of sweetness in this class of compounds highlights the role of the sulfamate group as a pharmacophore for interacting with sweet taste receptors. This established precedent suggests that other N-alkyl sulfamates, derived from precursors like this compound, could be explored in the design and synthesis of novel, low-calorie artificial sweeteners.

Catalytic Roles and Ligand Design in Chemical Transformations

The sulfamate moiety can be incorporated into catalysts and ligands to influence chemical transformations. Sulfonic acids, which are structurally related to sulfamates, are well-known for their use as strong acid catalysts in organic reactions. acs.org

Research has shown that sulfamic acid bonded to solid supports, such as titania nanotubes (TNTs-NHSO₃H), can act as an efficient heterogeneous Brønsted solid acid catalyst. frontiersin.org This functionalized catalyst has demonstrated high activity in the synthesis of n-butyl levulinate from the alcoholysis of furfuryl alcohol with n-butanol under mild conditions. frontiersin.org The presence of available acidic sites on the catalyst is crucial for promoting the conversion of intermediates to the target product. frontiersin.org

In the realm of ligand design, butyl groups are often used to impart specific steric and electronic properties to a metal complex. chemscene.com While direct application of this compound as a ligand is not detailed, the principles of ligand design suggest its potential. The sulfamate group could engage in ionic or hydrogen-bonding interactions, potentially influencing the stereoselectivity of a metal-catalyzed reaction. The combination of the butyl group for steric control and the sulfamate group for electronic or secondary interactions presents an opportunity for designing novel ligands for asymmetric catalysis. nih.gov

Catalytic Performance in n-Butyl Levulinate Synthesis
CatalystSubstrateYield of n-Butyl Levulinate (%)ConditionsSource
TNTs (Titanium Nanotubes)Furfuryl Alcohol (FA)19.7120°C, 8h, 0.1g catalyst frontiersin.org
TNTs-NHSO₃H (Sulfamic Acid-bonded)Furfuryl Alcohol (FA)90.4120°C, 8h, 0.3g catalyst frontiersin.org

Applications in Material Science and Polymer Chemistry

In material science, the incorporation of specific functional groups is a key strategy for creating polymers with tailored properties. This compound can be envisioned as a building block for such functional materials.

The polymerization of monomers is initiated by various chemical species. The cationic ring-opening polymerization of tetrahydrofuran (B95107) (THF), for example, is induced by strong acid catalysts such as fuming sulfuric acid in combination with perchloric acid, or by solid acid catalysts like 12-tungstophosphoric acid. google.comresearchgate.net The available literature does not indicate that this compound is used as an initiator for THF polymerization. google.comresearchgate.netrsc.org

However, this compound holds potential in the area of monomer design. The design of novel monomers is a fundamental approach to developing new polymer systems with enhanced function and sustainability. acs.orgmdpi.com A common strategy involves taking a core molecule and adding a polymerizable functional group, such as a vinyl or acrylate (B77674) group. For instance, butyl acrylate is a common monomer used in emulsion polymerization to create copolymers. researchgate.netresearchgate.net By analogy, this compound could be chemically modified to incorporate such a polymerizable handle. The resulting specialty monomer would allow for the introduction of the sulfamate group into a polymer backbone. This could impart unique properties to the resulting material, such as increased polarity, flame retardancy, or the ability to coordinate with metal ions, opening avenues for new applications in coatings, adhesives, and functional plastics.

Formulation Components for Specialized Materials

Extensive research of scientific literature and technical data reveals a notable lack of established applications for this compound as a primary formulation component in specialized materials such as wetting agents, plasticizers, and general surface coatings. While related compounds containing either butyl or sulfamate functional groups are prevalent in these fields, this compound itself is not prominently documented for these specific uses.

Wetting Agents

There is no significant evidence in published literature to suggest the use of this compound as a wetting agent. Wetting agents are surfactants that reduce the surface tension of a liquid, allowing it to spread more easily. While certain sulfonate and sulfate (B86663) compounds are known for their surfactant properties, this characteristic is not a documented application of this compound. Some sources mention the use of sodium di(n-butyl) sulfamate as a textile mercerizing assistant, a process that involves wetting, but this is a highly specific application and not indicative of general use as a wetting agent in formulations.

Plasticizers

The role of this compound as a plasticizer is not supported by available data. Plasticizers are additives that increase the plasticity or fluidity of a material. A similarly named compound, N-n-Butyl Benzene Sulfonamide, is a known plasticizer, particularly for polyamides. However, it is crucial to distinguish this from this compound, as they are distinct chemical entities. There are no detailed research findings or data tables indicating the performance or properties of this compound when used as a plasticizer in any polymer matrix.

Surface Coatings

In the realm of surface coatings, this compound does not appear as a recognized component. While various butyl-containing polymers and sulfamate compounds are used in coating formulations for different purposes, there is no specific mention of this compound being incorporated into paints, varnishes, or other surface treatments to modify their properties. Patents occasionally mention "this compound" in highly specialized contexts, such as in compositions for nickel interconnects or planographic printing plate precursors, but not as a general component for surface coatings. trea.comgoogle.com

Data on this compound as a Formulation Component

Consistent with the lack of documented applications, there are no available data tables detailing the research findings or performance metrics of this compound as a wetting agent, plasticizer, or component in surface coatings. The tables below reflect this absence of information.

Table 1: Properties of this compound as a Wetting Agent

Property Value
Surface Tension Reduction No data available
Critical Micelle Concentration (CMC) No data available
Wetting Time No data available
Contact Angle Reduction No data available
Table 2: Performance of this compound as a Plasticizer
Polymer Matrix Property Modified Result
No data available No data available No data available
Table 3: Function of this compound in Surface Coatings
Coating Type Function Performance Benefit

Advanced Analytical Techniques for Structural and Mechanistic Elucidation of Butyl Sulfamate

Spectroscopic Characterization Methods for Structural Confirmation (e.g., NMR, IR, MS)

Spectroscopic techniques are fundamental for the unambiguous confirmation of the molecular structure of butyl sulfamate (B1201201). Nuclear Magnetic Resonance (NMR) spectroscopy provides information on the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of butyl sulfamate by identifying the chemical environment of each hydrogen and carbon atom.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the butyl group and the amine proton. The N-H proton signal would likely appear as a broad singlet. The protons on the carbon adjacent to the oxygen (O-CH₂) would be the most deshielded of the alkyl chain, appearing furthest downfield. The subsequent methylene (B1212753) groups (-CH₂-CH₂-) would show progressively upfield shifts, and the terminal methyl group (-CH₃) would be the most shielded, appearing furthest upfield. Spin-spin coupling would result in characteristic splitting patterns (e.g., triplets and sextets) for the methylene protons.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing four distinct signals for the butyl group. The carbon atom bonded to the oxygen (C-O) would have the largest chemical shift, while the terminal methyl carbon would have the smallest.

Interactive Table: Predicted NMR Data for this compound

The following table outlines the predicted chemical shifts for the hydrogen and carbon nuclei in this compound, based on data from analogous alkyl sulfonamide and ester compounds.

Atom PositionPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
-O-C H₂-CH₂-CH₂-CH₃~4.0-4.2 (triplet)~65-70
-O-CH₂-C H₂-CH₂-CH₃~1.6-1.8 (sextet)~30-35
-O-CH₂-CH₂-C H₂-CH₃~1.3-1.5 (sextet)~18-22
-O-CH₂-CH₂-CH₂-C H₃~0.9-1.0 (triplet)~13-15
-NHVariable, broad singletN/A

Note: Predicted values are estimates. Actual shifts can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key absorptions would confirm the presence of the sulfamate group and the alkyl chain.

The most characteristic signals would be the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group. Additionally, the N-H stretching of the primary amine and the C-H stretching of the butyl group would provide further structural confirmation. vscht.czlibretexts.orgpressbooks.publibretexts.org

Interactive Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-HStretch3300 - 3500Medium
C-H (Alkyl)Stretch2850 - 2960Strong
S=OAsymmetric Stretch1320 - 1360Strong
S=OSymmetric Stretch1140 - 1180Strong
C-OStretch1000 - 1300Strong
S-NStretch830 - 870Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. In electron ionization (EI) mass spectrometry, the this compound molecule would be ionized and fragmented in a predictable manner. The molecular ion peak (M⁺) would confirm the compound's molecular weight.

The fragmentation pattern would likely involve cleavage of the butyl group and fragmentation around the sulfamate core. Common fragmentation pathways for related N-alkyl sulfonamides include the loss of alkyl radicals and rearrangements involving the sulfonyl group. nih.govnih.gov Key expected fragments for this compound would include ions corresponding to the loss of butoxy radical ([M - O(CH₂)₃CH₃]⁺), the butyl cation ([C₄H₉]⁺), and cleavage of the sulfur-nitrogen bond. libretexts.org

Chromatographic Separation and Quantification Strategies (e.g., Gas Chromatography for reaction monitoring)

Gas Chromatography (GC) is a powerful technique for separating and quantifying volatile compounds, making it well-suited for monitoring the progress of chemical reactions, such as the synthesis of this compound. By taking aliquots from a reaction mixture over time, GC analysis can track the consumption of reactants and the formation of the product.

The monitoring process would involve injecting small samples of the reaction mixture into the GC at regular intervals. The resulting chromatograms would show peaks corresponding to reactants, solvents, and the this compound product. By integrating the peak areas, the relative concentrations of each component can be determined, allowing for the calculation of reaction yield and kinetics. GC-MS provides the added advantage of confirming the identity of the product peak by its mass spectrum. nih.govresearchgate.net

Interactive Table: Hypothetical GC Parameters for Reaction Monitoring of this compound Synthesis

ParameterConditionPurpose
GC System GC-FID or GC-MSSeparation and detection/quantification. MS provides structural confirmation.
Column DB-WAX (30 m x 0.25 mm, 0.25 µm)Polar column for effective separation of reactants and product.
Injector Split/Splitless, 250 °CVaporizes the sample for introduction onto the column.
Carrier Gas Helium or Hydrogen, 1 mL/minMobile phase to carry the sample through the column.
Oven Program 80 °C (2 min), ramp to 240 °C at 15 °C/minSeparates compounds based on their boiling points and column interactions.
Detector (FID) 250 °CDetects organic compounds as they elute from the column.
Sample Preparation Dilution in a suitable solvent (e.g., Dichloromethane)Prepares the reaction aliquot for injection and analysis.

Electrochemical Probing of Reaction Intermediates and Ionic Liquid Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are highly sensitive techniques used to study redox processes and probe the formation of reaction intermediates. wikipedia.orgnih.gov Furthermore, the unique properties of N-alkyl sulfamates suggest their potential use as or in ionic liquids, whose behavior is intrinsically linked to their electrochemical properties. osti.gov

Cyclic Voltammetry for Mechanistic Insights

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. ossila.com This technique could be applied to the synthesis of this compound to identify transient intermediates that may be formed during the reaction. For example, if the synthesis involves an oxidative or reductive step, the appearance and disappearance of specific voltammetric peaks (corresponding to the oxidation or reduction of different species) can provide a real-time picture of the reaction mechanism. The analysis of peak potentials and currents can yield information on the kinetics of electron transfer and coupled chemical reactions. nih.govlibretexts.org

N-Alkyl Sulfamates in Ionic Liquids

Ionic liquids are salts with melting points below 100 °C, and they are of great interest as electrolytes in electrochemical devices due to their negligible vapor pressure, high thermal stability, and wide electrochemical stability windows. researchgate.netmdpi.commdpi.com A patent has described the use of N-alkyl sulfamate anions as components of ionic liquids for electrochemical metal-air cells. osti.gov

The deprotonated form of this compound (the this compound anion) could potentially form an ionic liquid when paired with a suitable organic cation (e.g., an imidazolium (B1220033) or pyrrolidinium (B1226570) cation). The electrochemical properties of such an ionic liquid would be critical for its application. The electrochemical stability window (ESW), determined by CV, defines the potential range over which the ionic liquid is stable without being oxidized or reduced. A wide ESW is crucial for applications in high-voltage devices like batteries and supercapacitors. The ionic conductivity, another key parameter, measures the ability of the ionic liquid to conduct an electrical current and is influenced by factors such as viscosity and ion mobility. researchgate.netmdpi.com

Computational and Theoretical Chemistry Studies of Butyl Sulfamate Systems

Quantum Chemical Calculations

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. These calculations can elucidate electronic structure, model reaction energetics, and characterize the transient species involved in chemical transformations.

Electronic structure analysis provides a foundational understanding of a molecule's stability, reactivity, and bonding characteristics. Key methods include Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wuxibiology.com

For a molecule like butyl sulfamate (B1201201), the HOMO is typically localized on the more electron-rich parts of the molecule, such as the oxygen and nitrogen atoms of the sulfamate group, which act as electron-donating centers. The LUMO, conversely, is often distributed around the electrophilic sulfur atom and its adjacent oxygen atoms, representing the region susceptible to nucleophilic attack. Computational studies on related sulfonamides have shown that the electron density in the HOMO is often concentrated on the benzenesulfonamide (B165840) and amino groups, while the LUMO density is localized elsewhere, indicating the direction of intramolecular charge transfer upon excitation. researchgate.net The specific energies and the gap can be precisely calculated using methods like Density Functional Theory (DFT). researchgate.netresearchgate.net

Table 1: Interpreting Frontier Orbital Properties in Butyl Sulfamate

ParameterDescriptionImplication for this compound Reactivity
HOMO Energy Energy of the highest occupied molecular orbital.A higher (less negative) HOMO energy suggests stronger electron-donating ability, making the molecule more susceptible to electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital.A lower (more negative) LUMO energy indicates a greater electron-accepting ability, making the molecule more susceptible to nucleophilic attack. wuxibiology.com
HOMO-LUMO Gap The energy difference between the LUMO and HOMO (ELUMO - EHOMO).A smaller gap suggests lower kinetic stability and higher polarizability, indicating greater chemical reactivity. wikipedia.org

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure. scirp.org This method provides quantitative details about bonding, hybridization, and charge distribution. For the sulfamate group in this compound, NBO analysis can quantify the polarization of the S-O and S-N bonds, revealing the partial positive charge on the sulfur atom and partial negative charges on the oxygen and nitrogen atoms.

Furthermore, NBO analysis elucidates hyperconjugative interactions through a second-order perturbation theory analysis. scirp.org This reveals donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding molecular stability. In sulfonyl-containing systems, significant stabilizing interactions often involve electron donation from lone pairs (LP) on oxygen atoms to the antibonding (σ*) orbitals of adjacent bonds. These delocalization effects are crucial for a complete description of the electronic structure beyond a simple, idealized Lewis diagram.

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the favorability and kinetics of different reaction pathways.

For instance, the hydrolysis of sulfamate esters has been a subject of mechanistic investigation. universityofgalway.iersc.org Computational studies on related aryl sulfamates have explored different pH-dependent mechanisms:

Associative SN2 Mechanism: Under acidic conditions, the reaction may proceed via a concerted SN2 pathway where a water molecule attacks the electrophilic sulfur center, leading to the cleavage of the S-O bond. universityofgalway.iersc.org

Elimination-Addition (E1cB) Mechanism: In neutral to alkaline conditions, the mechanism can shift to a stepwise E1cB process. This involves the initial deprotonation of the sulfamate nitrogen, followed by the rate-limiting expulsion of the leaving group to form a highly reactive N-sulfonylamine (HNSO₂) intermediate, which is then rapidly trapped by water. universityofgalway.iersc.org

Computational modeling of these pathways for this compound would involve locating the geometry of the transition state for each step and calculating its energy. The transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-forming and bond-breaking processes. The calculated activation energy (the energy difference between the reactants and the transition state) is a key parameter for predicting the reaction rate.

Table 2: Computational Analysis of Proposed Sulfamate Hydrolysis Mechanisms

MechanismKey Computational StepsInformation Gained
SN2 at Sulfur 1. Locate the pentacoordinate sulfur transition state. 2. Perform frequency calculation to confirm a single imaginary frequency.Activation energy, geometry of the transition state, kinetic feasibility of a direct attack pathway.
E1cB 1. Model the initial deprotonation of the nitrogen. 2. Locate the transition state for the expulsion of the butoxide leaving group. 3. Model the subsequent trapping of the HNSO₂ intermediate.Stepwise energetics, identification of the rate-determining step, stability of the conjugate base and reactive intermediate.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics excels at describing the electronic details of single molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for studying the behavior of larger systems over time, such as a solute molecule in a solvent. MD simulations model atoms as classical particles and use a force field to describe the potential energy of the system as a function of atomic positions.

For this compound, MD simulations can provide a detailed picture of its intermolecular interactions in various environments. Key applications include:

Solvation Structure: Simulating this compound in water can reveal the arrangement of water molecules around the polar sulfamate head and the nonpolar butyl tail, helping to explain its solubility and aggregation behavior.

Ion Interactions: The sulfamate group is known to interact with cations. MD simulations have been used to study the binding of metal ions (like Ca²⁺) to model sulfamate systems. These studies can determine the preferred coordination modes (e.g., direct contact vs. solvent-shared ion pairing) and calculate the free energy of binding, which is crucial for understanding the role of sulfamates in biological contexts.

Recent research on model sulfamate systems has highlighted the importance of using accurate force fields, as many standard models can incorrectly predict the nature of these intermolecular interactions. Ab initio MD (AIMD), which calculates forces "on the fly" using quantum mechanics, serves as a benchmark for developing more accurate classical force fields for these systems.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in this compound Transformations

A primary goal of computational chemistry is to predict the outcomes of unknown reactions, thereby guiding synthetic efforts. This involves predicting not only if a reaction will occur (reactivity) but also where it will occur (regioselectivity) and with what three-dimensional orientation (stereoselectivity).

Reactivity Prediction As discussed in section 6.1.1, the HOMO-LUMO gap is a primary quantum chemical descriptor for reactivity. wuxibiology.com Other descriptors derived from DFT, such as chemical hardness, softness, and electrophilicity index, can also provide a quantitative scale for predicting how readily this compound might participate in a given reaction. For bimolecular reactions, Frontier Molecular Orbital theory can be applied by considering the interaction between the HOMO of the nucleophile and the LUMO of the electrophile (or vice versa). A smaller energy gap between the interacting orbitals suggests a more favorable reaction.

Regioselectivity Prediction Many reactions involving sulfamates offer multiple potential sites for reaction. For example, in transition-metal-catalyzed C-H amination reactions using sulfamate esters as nitrene precursors, the reaction could potentially occur at several different C-H bonds within a substrate molecule. nih.gov Computational methods, particularly DFT, can predict the regioselectivity by calculating the activation energy barriers for the reaction at each possible site. The pathway with the lowest energy barrier is predicted to be the major product channel. nih.gov Machine learning models are also increasingly being trained on computational and experimental data to predict regioselectivity rapidly. nih.govnih.gov

Stereoselectivity Prediction For reactions that can produce chiral molecules, computational chemistry can be a powerful tool for predicting stereoselectivity. bohrium.comrsc.org This is achieved by modeling the transition states that lead to the different stereoisomeric products (e.g., R and S enantiomers). The predicted stereochemical outcome is determined by the difference in the free energies of these competing transition states (ΔΔG‡). Even small energy differences (1-2 kcal/mol) can lead to high selectivity. Accurately predicting these small differences is a significant challenge that requires high-level quantum chemical methods and careful consideration of the conformational flexibility of the transition states. rsc.org While specific studies predicting the stereoselectivity of this compound reactions are not prominent, the established computational workflows for catalyst-controlled asymmetric reactions could be directly applied to such systems. arxiv.orgnih.gov

Table 3: Computational Approaches for Predicting Reaction Outcomes

PropertyComputational MethodRequired CalculationPredicted Outcome
Reactivity DFTHOMO-LUMO gap, global reactivity indices.Likelihood and speed of reaction.
Regioselectivity DFT, Machine LearningActivation energies for competing pathways at different sites. nih.govThe major product isomer.
Stereoselectivity DFT, High-level QMFree energies of diastereomeric transition states (ΔΔG‡). rsc.orgThe enantiomeric or diastereomeric ratio of the products.

Future Research Trajectories and Unexplored Reactivity of Butyl Sulfamate

Emerging Research Directions in Sulfamate (B1201201) Chemistry

The broader field of sulfamate chemistry is experiencing a surge in interest, driven by the diverse biological and pharmacological roles of sulfated molecules. dntb.gov.ua These compounds are integral to processes like cell signaling, immune and inflammatory responses, and anti-coagulation. dntb.gov.ua This has spurred investigations into novel sulfated biomolecules as potential new therapies. portlandpress.com

Key emerging research directions that could influence the future of Butyl sulfamate include:

Novel Sulfating Approaches: Recent advancements such as SuFEx, in situ reagent approaches, and the use of tributylsulfoammonium betaine (B1666868) (TBSAB) are simplifying the purification and isolation of sulfated small molecules. dntb.gov.ua These methods address long-standing issues like multi-step purifications and reagent toxicity. dntb.gov.ua

Therapeutic Applications: Sulfamates are being explored for a wide range of therapeutic applications. tandfonline.com They are being investigated as inhibitors of aminoacyl-tRNA synthetases, offering a new class of antibiotics to combat drug-resistant infections. tandfonline.com Additionally, sulfamate-containing compounds are showing promise as antiviral agents, particularly as HIV reverse transcriptase and protease inhibitors. tandfonline.com In oncology, sulfamates are being targeted at steroid sulfatase (STS) and carbonic anhydrases (CAs) for the treatment of hormone-dependent tumors. tandfonline.comresearchgate.net

Covalent Ligand-Directed Release (CoLDR) Chemistry: Sulfamate acetamides are being explored as self-immolative electrophiles. When these compounds react with cysteine residues in proteins, they can release a payload, a strategy with potential for developing pro-drugs and diagnostic tools. acs.org

Intramolecular Aza-Michael Cyclizations: The development of sulfamate-tethered intramolecular aza-Michael reactions provides a powerful method for constructing new carbon-nitrogen bonds, which is crucial for the synthesis of complex molecules like the antibiotic (-)-negamycin. nih.govchemrxiv.org This methodology is noted for its operational simplicity and high diastereoselectivity. nih.gov

Material Science and Electroplating: Sulfamate-based electrolytes, particularly nickel sulfamate, are widely used in electroforming due to the desirable properties of the resulting deposits, such as high ductility and low stress. datainsightsmarket.comnmfrc.orgkcjplating.com Future research is likely to focus on developing more environmentally friendly and efficient plating processes, including the use of automated systems and new plating solutions for specialized applications like high-temperature environments. datainsightsmarket.com

Challenges and Opportunities in this compound Synthesis

The synthesis of this compound, like other sulfated small molecules, presents a unique set of challenges and opportunities.

Challenges:

Reaction Conditions: The introduction of a sulfate (B86663) group can be difficult, often requiring harsh reaction conditions that may not be compatible with other functional groups in the molecule. portlandpress.comnih.gov This often necessitates that sulfation is the final step in a synthetic sequence, limiting further chemical modifications. portlandpress.com

Purification: The presence of one or more sulfate groups can lead to issues with anionic crowding, lack of regioselectivity, and poor solubility in organic solvents, making purification challenging. portlandpress.com The presence of inorganic salts, particularly at smaller synthetic scales, can also lead to inconsistencies. nih.gov

Stability: Sulfated compounds can be sensitive to both acidic and high-temperature environments, which can complicate their synthesis and handling. portlandpress.com For instance, tert-butyl sulfamate has an estimated decomposition onset temperature near 150°C. vulcanchem.com

Moisture Sensitivity: The common synthetic route involving sulfamoyl chloride requires strict moisture control due to the reagent's susceptibility to hydrolysis. vulcanchem.com

Opportunities:

Development of Novel Catalysts and Reagents: There is a significant opportunity to develop new catalysts and reagents that can facilitate the synthesis of this compound under milder conditions, with higher yields and selectivity. For example, the use of a high-activity, recyclable solid catalyst has been shown to be effective in the synthesis of butyl glycolate, reducing equipment corrosion and production time compared to traditional acid catalysts. patsnap.com

Process Optimization: Further research into optimizing reaction parameters such as solvent, temperature, and reagent stoichiometry can lead to more efficient and scalable synthetic routes. For example, investigations into carbodiimide (B86325) derivatives for sulfation have shown that aliphatic derivatives can lead to better yields than aromatic ones. nih.gov

Flow Chemistry: The application of flow chemistry could offer better control over reaction parameters, improve safety by minimizing the accumulation of reactive intermediates, and facilitate a more streamlined and automated synthesis process.

Patent Landscape and Innovations in this compound Related Technologies

The patent landscape for this compound and related technologies reflects the growing interest in their diverse applications. While specific patents for "this compound" are not extensively detailed in the provided results, the broader area of sulfamates and related compounds shows significant innovation.

Pharmaceutical Compositions: A significant portion of patent activity revolves around the therapeutic applications of sulfamates. Patents cover their use as anticonvulsants, with topiramate (B1683207) being a prominent example. tandfonline.com There is also interest in their use for treating obesity, based on their inhibition of the mitochondrial isozyme CA V. tandfonline.com Furthermore, sulfamate derivatives are being patented as potent inhibitors of acyl coenzyme A:cholesterol acyltransferase for the treatment of hyperlipidemia and atherosclerosis. tandfonline.com

Material Science and Industrial Applications: In the realm of materials science, patents related to sulfamate nickel plating are prevalent. These innovations focus on creating coatings with superior properties like corrosion resistance, wear resistance, and high tensile strength for applications in the automotive, aerospace, electronics, and medical device industries. datainsightsmarket.com There is also a drive towards developing more environmentally friendly plating processes. datainsightsmarket.com For instance, patents exist for the emulsification of sulfonated butyl rubber, a process that is crucial for creating latices used in various applications. google.com

Synthetic Methodologies: Patents also cover novel synthetic methods for preparing sulfamate-containing compounds. These include new catalytic systems and reaction pathways aimed at improving efficiency and expanding the scope of accessible molecules.

Q & A

Q. What are the standard synthetic routes for butyl sulfamate, and how can purity be validated?

this compound synthesis typically involves sulfamation of butanol using sulfamoyl chloride or sulfamic acid derivatives under controlled pH and temperature. Key steps include refluxing in anhydrous solvents (e.g., dichloromethane) and neutralization with bases. Purity validation requires HPLC (≥95% purity threshold) and 1H/13C NMR to confirm structural integrity . For known compounds, cross-reference with spectral databases (e.g., SciFinder) is critical; novel derivatives demand elemental analysis and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Ion-pair chromatography (IPC) with UV detection (λ = 210–230 nm) is effective for separating this compound from sulfonic acid byproducts. Capillary electrophoresis (CE) coupled with diode-array detection offers high resolution for charged species, particularly in biological samples . For trace analysis, LC-MS/MS in negative ionization mode provides sensitivity (LOD ≤ 0.1 ppm) but requires derivatization to enhance ionization efficiency .

Q. How can researchers assess the biological activity of this compound in microbial systems?

Use Komagataella pastoris or Saccharomyces cerevisiae as model organisms, leveraging sulfur assimilation pathways. Deletion mutants (e.g., ΔMET3 or ΔMET5) can isolate sulfamate-specific metabolic activity. Growth assays on minimal media with this compound as the sole sulfur source, monitored via OD600, reveal utilization efficiency. Confirm pathway intermediates via GC-MS analysis of intracellular metabolites .

Advanced Research Questions

Q. What experimental strategies elucidate the metabolic fate of this compound in eukaryotic systems?

Combine stable isotope tracing (e.g., 34S-labeled this compound) with gene knockout studies to identify rate-limiting enzymes. For example, MET3 (ATP sulfurylase) deletion in yeast abolishes sulfamate-to-sulfate conversion, enabling detection of accumulated intermediates via untargeted metabolomics . Pair this with RNA-seq to map transcriptional responses in sulfur-starved conditions.

Q. How does pH influence the hydrolytic stability of this compound, and how can degradation products be mitigated?

Conduct accelerated stability studies (40–60°C, pH 2–10) with periodic sampling. Analyze degradation kinetics via HPLC-UV and identify products (e.g., sulfamic acid, butanol) using FT-IR and NMR . Buffered systems (e.g., citrate-phosphate, pH 6–7) minimize hydrolysis. For long-term storage, lyophilization in inert atmospheres (argon) is recommended .

Q. How can contradictory data from immunoassays and chromatographic methods for sulfamate detection be resolved?

Immunoassays often show low cross-reactivity with sulfamates due to epitope specificity. Validate discordant results using orthogonal techniques : e.g., LC-MS/MS for absolute quantification and surface plasmon resonance (SPR) to assess antibody binding affinity. Statistical reconciliation (e.g., Bland-Altman plots) quantifies method bias .

Q. What experimental designs are optimal for evaluating this compound’s ecotoxicological effects in aquatic systems?

Use microcosm assays with standardized OECD guidelines. Expose Daphnia magna or Chlorella vulgaris to graded concentrations (0.1–100 mg/L) under controlled light/temperature. Measure acute toxicity (LC50/EC50) and chronic effects (reproduction, biomass) over 21 days. Include QSAR modeling to predict bioaccumulation potential .

Q. How can computational modeling predict this compound’s interactions with enzymatic targets?

Perform molecular docking (AutoDock Vina) using crystal structures of sulfatases or sulfurylases. Validate predictions with enzyme inhibition assays (IC50 determination) and kinetic studies (Lineweaver-Burk plots). MD simulations (GROMACS) assess binding stability over 100-ns trajectories .

Methodological Notes

  • Data Contradiction Analysis : Always employ triplicate experiments and meta-analysis tools (e.g., RevMan) to harmonize disparate datasets .
  • Experimental Reproducibility : Adhere to Beilstein Journal guidelines for detailed method reporting, including raw data deposition in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.